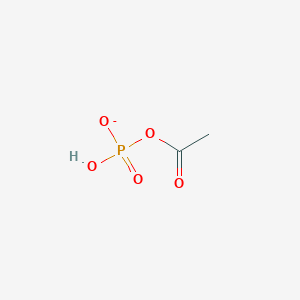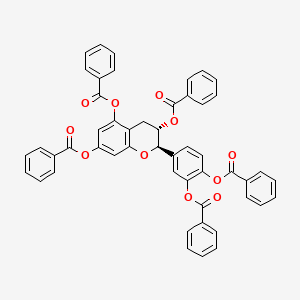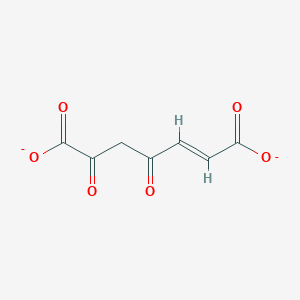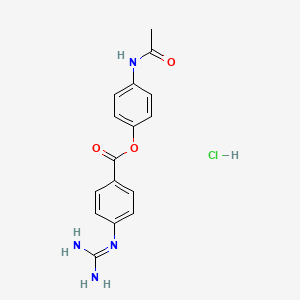
4'-Acetamidophenyl 4-guanidinobenzoate hydrochloride
説明
4'-Acetamidophenyl 4-guanidinobenzoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C16H17ClN4O3 and its molecular weight is 348.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Optimization
A study by Yu (2010) focused on optimizing the synthesis of 4'-acetamidophenyl 4-guanidinobenzoate hydrochloride (AGB), an inhibitor of human acrosin. The research employed orthogonal experimental design to evaluate factors affecting synthetic yield and achieved a significant increase in yield from 44% to 70% (Yu, 2010).
Contraceptive Research and Anti-HIV Activity
Bourinbaiar and Lee-Huang (1995) investigated AGB for its potential as a vaginal contraceptive with anti-HIV activity. The study demonstrated complete inhibition of HIV at concentrations that were also effective in preventing fertilization in rabbits, positioning AGB as a potential agent against sexual transmission of HIV (Bourinbaiar & Lee-Huang, 1995).
Chemical Analysis and Identification of Related Substances
Yin, Hang, and Zhang (2009) described a high-performance liquid chromatographic (HPLC) method for assaying AGB and detecting its related substances. The study provided an effective analytical tool for quality control of AGB (Yin, Hang, & Zhang, 2009).
Vaginal Contraceptive Activity in Animal Studies
Kaminski et al. (1985) synthesized several aryl 4-guanidinobenzoates, including AGB, as inhibitors of the sperm enzyme acrosin. These compounds showed significant reductions in fertilization in rabbits, highlighting their potential as vaginal contraceptives (Kaminski et al., 1985).
Acrosin Inhibition and Contraceptive Development
A study by Kaminski, Bauer, Mack, Anderson, Waller, and Zaneveld (1986) assessed the efficacy of various aryl 4-guanidinobenzoates, including AGB, as acrosin inhibitors. They found these compounds to be potent inhibitors of human acrosin, supporting their potential development as nonhormonal contraceptive agents (Kaminski, Bauer, Mack, Anderson, Waller, & Zaneveld, 1986).
Potential for Titration of Enzymes
Research by Cook and Powers (1983) demonstrated the use of a related compound, benzyl p-guanidinothiobenzoate hydrochloride, for titration of enzymes like trypsin and thrombin. This work suggests potential applications of AGB in enzyme analysis (Cook & Powers, 1983).
Chemical Reactions with Nucleosides
Scribner, Scribner, Smith, Schram, and McCloskey (1979) studied the reactions of a structurally similar compound, N-acetoxy-4-acetamidostilbene, with nucleosides, suggesting potential research applications of AGB in understanding nucleoside interactions (Scribner, Scribner, Smith, Schram, & McCloskey, 1979).
Effect on Sperm Acrosin Activity
A study by Kaminski, Smith, Reid, Kennedy, Jeyendran, and Zaneveld (1987) investigated the effect of AGB on the acrosin activity of human spermatozoa, showing its potential as a contraceptive agent (Kaminski, Smith, Reid, Kennedy, Jeyendran, & Zaneveld, 1987).
作用機序
Target of Action
It is known to be a chromogenic substrate , which suggests that it interacts with certain enzymes that catalyze a reaction leading to a color change.
Mode of Action
As a chromogenic substrate, 4’-Acetamidophenyl 4-guanidinobenzoate Hydrochloride is likely to interact with its target enzyme in such a way that it undergoes a reaction that results in a color change. This color change can be used to measure the activity of the enzyme, providing a visual indication of the biochemical processes taking place .
Biochemical Pathways
Given its role as a chromogenic substrate, it is likely involved in enzymatic reactions within certain biochemical pathways .
Pharmacokinetics
These properties would determine the bioavailability of the compound, affecting how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of 4’-Acetamidophenyl 4-guanidinobenzoate Hydrochloride’s action are likely related to its role as a chromogenic substrate. By interacting with its target enzyme and undergoing a color-changing reaction, it can provide a visual indication of the enzyme’s activity. This can be used to study the enzyme’s function and its role in various biochemical processes .
生化学分析
Biochemical Properties
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride plays a significant role in biochemical reactions due to its interaction with enzymes such as trypsin and chymotrypsin. These enzymes cleave the compound, resulting in a color change that can be measured spectrophotometrically. This interaction is crucial for studying enzyme kinetics and inhibitor screening. Additionally, 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride interacts with proteins involved in the coagulation cascade, providing insights into blood clotting mechanisms .
Cellular Effects
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride affects various cell types by influencing cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of proteases, which are essential for cell signaling and apoptosis. The compound’s impact on gene expression includes the upregulation of genes involved in inflammatory responses and the downregulation of genes associated with cell proliferation .
Molecular Mechanism
The molecular mechanism of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride involves its binding to the active site of target enzymes, leading to enzyme inhibition or activation. This binding interaction is facilitated by the compound’s guanidino group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride can induce conformational changes in enzymes, altering their activity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical response .
Metabolic Pathways
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450 oxidases. These enzymes metabolize the compound, leading to the formation of active metabolites that can further interact with biomolecules. The compound also affects metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as pH and the presence of binding proteins that facilitate its transport .
Subcellular Localization
4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is localized to specific subcellular compartments, including the cytoplasm and lysosomes. This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The subcellular localization of 4’-Acetamidophenyl 4-guanidinobenzoate hydrochloride is crucial for its activity and function, as it ensures that the compound interacts with its target enzymes and proteins in the appropriate cellular context .
特性
IUPAC Name |
(4-acetamidophenyl) 4-(diaminomethylideneamino)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3.ClH/c1-10(21)19-12-6-8-14(9-7-12)23-15(22)11-2-4-13(5-3-11)20-16(17)18;/h2-9H,1H3,(H,19,21)(H4,17,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYAOPEHXAUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000271 | |
| Record name | N-{4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79119-49-6 | |
| Record name | N-{4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}ethanimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)
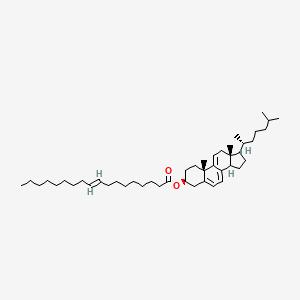

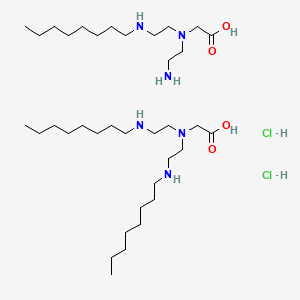
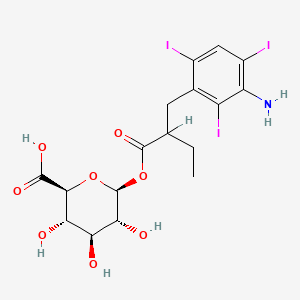
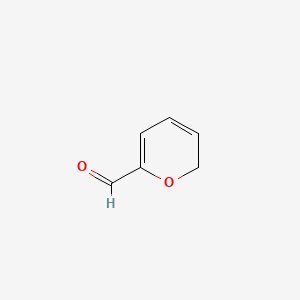

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)
